4-Bromo-2-methyl-6-nitrobenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-6-nitrobenzonitrile is given by the InChI code: 1S/C8H5BrN2O2/c1-5-2-6 (9)3-8 (11 (12)13)7 (5)4-10/h2-3H,1H3 . The molecular weight of the compound is 241.04 .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-6-nitrobenzonitrile is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Herbicide Resistance in Plants
Research has shown that introducing a detoxification gene into plants can confer resistance to certain herbicides. For instance, a gene, bxn, coding for a specific nitrilase, was cloned from Klebsiella ozaenae and introduced into plants to confer resistance to the herbicide bromoxynil, a photosynthetic inhibitor. This gene allows the transformation of bromoxynil into a less harmful metabolite, thereby granting the modified plants the ability to withstand higher levels of the herbicide (Stalker, McBride, & Malyj, 1988).
Biotransformation under Various Conditions
Bromoxynil, a similar compound to 4-Bromo-2-methyl-6-nitrobenzonitrile, undergoes biotransformation under different anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This process involves reductive debromination leading to the creation of less harmful compounds. The study provides insights into the degradation pathways of such compounds under varying environmental conditions (Knight, Berman, & Häggblom, 2003).
Spectroscopic Investigations
Spectroscopic studies of similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into their electronic structures and other properties. Such studies are crucial for understanding the behavior of these compounds under different conditions and can lead to applications in material science or pharmaceuticals (Shajikumar & Raman, 2018).
Electrochemical Studies
Electrochemical studies on related compounds, such as nitrobenzonitriles, offer insights into their behavior during electrochemical processes. This knowledge is essential for applications in fields like electrochemistry and materials science (Geske & Maki, 1960).
Safety and Hazards
The compound is classified as dangerous according to the GHS classification. It may cause severe skin burns and eye damage, and may cause respiratory irritation or difficulties if inhaled . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
4-bromo-2-methyl-6-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFIDZVLJDEVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-nitrobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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